8-Methoxyquinoline-2-carboxamide

描述

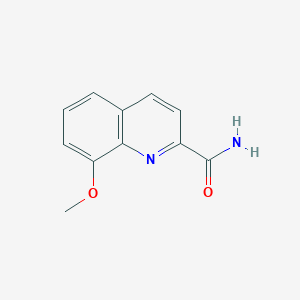

8-Methoxyquinoline-2-carboxamide is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxamide moiety at the 2-position of the quinoline scaffold. This compound has garnered attention in medicinal chemistry due to its structural versatility and biological activity. Synthetic routes often involve coupling 8-methoxyquinoline-2-carboxylic acid with amines or incorporating heterocyclic moieties like 1,3,4-thiadiazole to enhance pharmacological properties .

Primary research highlights its antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with efficacy comparable to Chloromycin in vitro . The 1,3,4-thiadiazole-modified derivatives exhibit improved potency, attributed to enhanced electron-withdrawing effects and membrane permeability . Additionally, the compound’s planar quinoline core allows for metal chelation, a property explored in antimicrobial and anticancer contexts .

属性

分子式 |

C11H10N2O2 |

|---|---|

分子量 |

202.21 g/mol |

IUPAC 名称 |

8-methoxyquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14) |

InChI 键 |

CGVVOUIHWARKNG-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1N=C(C=C2)C(=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-2-carboxamide typically involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-methoxyquinoline with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in the industrial production of this compound .

化学反应分析

Types of Reactions

8-Methoxyquinoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid under strong oxidizing conditions.

Reduction: Reduction of the carboxamide group can yield the corresponding amine derivative.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline-2,8-dicarboxylic acid

Reduction: 8-Methoxyquinoline-2-amine

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

作用机制

The mechanism of action of 8-Methoxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with metal-dependent enzymes, inhibiting their growth and proliferation. The molecular targets include metal ions such as copper and iron, and the pathways involved are those related to metal homeostasis and oxidative stress .

相似化合物的比较

Table 1: Key Quinoline Derivatives and Their Properties

Key Findings and Structure-Activity Relationships (SAR)

Antibacterial Activity: The 1,3,4-thiadiazole moiety in this compound derivatives enhances antibacterial activity by increasing lipophilicity and disrupting bacterial membrane integrity . Comparatively, 8-hydroxyquinoline-2-carboxylic acid lacks significant antibacterial effects but excels in metal chelation, useful in treating iron-overload disorders .

Enzyme Inhibition: 8-Substituted quinoline-2-carboxamides with electron-withdrawing groups (e.g., NO₂, Cl) show potent carbonic anhydrase inhibition (IC₅₀: 10–50 nM), critical for anticancer and antiglaucoma applications . In contrast, 8-methoxy derivatives prioritize antibacterial over enzyme inhibitory activity due to steric hindrance from the methoxy group .

Metal Chelation: 8-Hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, a property absent in methoxy-substituted analogs.

Limitations and Opportunities

- This compound derivatives face challenges in solubility, necessitating formulation optimization for in vivo efficacy .

- Hybridization with fluorophores or nanoparticles could enhance targeting and reduce off-effects, as seen in modified fluoroquinolones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。